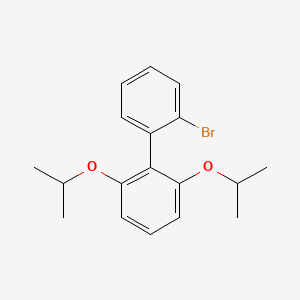

2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl

Description

Overview of Halogenated Biaryls as Versatile Synthetic Intermediates

Halogenated biaryls are exceptionally valuable as versatile building blocks in organic synthesis. nih.govrsc.org The presence of one or more halogen atoms on the biaryl framework provides reactive handles for a variety of subsequent chemical transformations. researchgate.net These compounds are key precursors in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org

Polyhalogenated biaryls, specifically, offer unique potential for the expedient synthesis of complex biaryl compounds through selective functionalization. nih.govrsc.org The differential reactivity of various halogens (e.g., iodine vs. bromine vs. chlorine) allows for sequential, site-selective modifications, enabling the construction of highly elaborate molecular architectures from a single, versatile intermediate. rsc.org This strategic approach is pivotal in streamlining the synthesis of valuable compounds for pharmaceuticals, agrochemicals, and materials science. nih.govrsc.org The bromo-functional group, in particular, is a versatile intermediate used in nucleophilic substitution and catalytic cross-coupling reactions. researchgate.net

Detailed Research Findings on 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl

This compound is a specific ortho-substituted halogenated biaryl that serves as a key intermediate in the synthesis of high-value chemical tools. Its structure combines the features discussed previously: bulky ortho-isopropoxy groups that contribute to steric hindrance and a bromine atom that acts as a crucial reactive site.

Physicochemical Properties

The compound is typically a yellow to red liquid at room temperature. Its key properties are summarized in the interactive data table below.

| Property | Value | Source |

| CAS Number | 870703-70-1 | sigmaaldrich.comscbt.comcalpaclab.com |

| Molecular Formula | C₁₈H₂₁BrO₂ | sigmaaldrich.comscbt.com |

| Molecular Weight | 349.26 g/mol | sigmaaldrich.comscbt.comcalpaclab.com |

| Boiling Point | 140 °C at 0.2 mmHg | sigmaaldrich.comchemicalbook.com |

| Density | 1.231 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.562 | sigmaaldrich.comchemicalbook.com |

| Purity | ≥95% | sigmaaldrich.comcalpaclab.com |

This table is interactive. Click on the headers to sort the data.

Synthetic Utility

The primary application of this compound is as a direct precursor in the synthesis of advanced phosphine (B1218219) ligands. Specifically, it is used to prepare 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, a well-known and highly effective ligand in catalysis, often referred to by its trade name, RuPhos. chemicalbook.comresearchgate.net

The synthesis involves a metalation reaction followed by phosphinylation, where the bromine atom on the biphenyl (B1667301) core is replaced by a dicyclohexylphosphine (B1630591) group. The resulting RuPhos ligand is widely employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. chemicalbook.comresearchgate.net These catalytic systems are celebrated for their efficiency in forming C-C, C-N, and C-O bonds, which are fundamental transformations in the synthesis of pharmaceuticals and complex molecules. chemicalbook.comresearchgate.net The bulky diisopropoxy substituents on the biphenyl backbone of the final ligand are critical for creating a sterically demanding environment around the metal center, which enhances catalytic activity and selectivity.

Therefore, while this compound may not be the final functional molecule, its role as a key building block is indispensable for accessing some of the most powerful and versatile catalysts used in modern organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)-1,3-di(propan-2-yloxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrO2/c1-12(2)20-16-10-7-11-17(21-13(3)4)18(16)14-8-5-6-9-15(14)19/h5-13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUUMGHTDLOJAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584751 | |

| Record name | 2'-Bromo-2,6-bis[(propan-2-yl)oxy]-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870703-70-1 | |

| Record name | 2'-Bromo-2,6-bis[(propan-2-yl)oxy]-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 2 Bromo 2 ,6 Diisopropoxy 1,1 Biphenyl and Its Derivatives

Methodologies for the Construction of Substituted Biaryl Ethers

The formation of the biaryl ether framework is a critical first step in the synthesis of 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl. Various methodologies have been developed for the construction of diaryl ethers, which are key structural motifs.

One of the most effective methods is the palladium-catalyzed intramolecular C-H/C-H biaryl coupling of diaryl ethers under oxidative conditions. mdpi.com This approach offers a step-economic route to dibenzo-fused heteroaromatic compounds, including dibenzofurans, which share a structural relationship with biaryl ethers. mdpi.com The first example of such an oxidative coupling of diphenyl ether was achieved using a Pd(OAc)₂ catalyst. mdpi.com

Other significant methods for diaryl ether synthesis include:

Chan-Lam Coupling: This copper-catalyzed cross-coupling reaction involves aryl boronic acids and phenols. researchgate.net It is known for its mild reaction conditions, often operating at room temperature, and its tolerance for a wide array of functional groups. researchgate.net

Ullmann Condensation: A classical method that involves the copper-catalyzed reaction of an aryl halide with a phenol. Modern variations of this reaction have been developed to proceed under milder conditions.

SNAr Reactions: The nucleophilic aromatic substitution (SNAr) of activated aryl fluorides with phenols, often facilitated by a base, provides a direct route to biaryl ethers. organic-chemistry.org

Diaryliodonium Salt Chemistry: Unsymmetrical diaryl ethers can be synthesized efficiently by reacting diaryliodonium salts with phenols in the presence of a base. organic-chemistry.org

The choice of method often depends on the specific substituents on the aromatic rings and the desired scale of the reaction. For a sterically hindered molecule like this compound, a carefully optimized cross-coupling strategy, such as a Suzuki-Miyaura coupling followed by etherification, is typically employed for its construction.

Directed Functionalization of this compound

The bromine atom on the this compound scaffold serves as a versatile handle for introducing a variety of functional groups through cross-coupling reactions. This directed functionalization is key to its utility as a precursor for more complex molecules, particularly phosphine (B1218219) ligands.

The introduction of a phosphorus-containing moiety at the 2-position of the biphenyl (B1667301) system is the most prominent functionalization of this bromo-compound. This transformation is crucial for synthesizing a class of ligands known as biaryl monophosphine ligands, which have demonstrated high efficiency in transition-metal-catalyzed reactions. nih.gov

The most notable application of this compound is its use as the direct precursor to the highly effective and commercially available Buchwald ligand, RuPhos . researchgate.netchemspider.com The synthesis involves a carbon-phosphorus bond-forming reaction, typically a metal-catalyzed phosphination.

The standard procedure involves the reaction of this compound with dicyclohexylphosphine (B1630591) (Cy₂PH). This reaction is commonly achieved through a lithiation-phosphination sequence or a palladium-catalyzed coupling reaction.

Typical Lithiation-Phosphination Protocol:

The aryl bromide is treated with a strong organolithium base, such as n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C) to generate an aryllithium intermediate via lithium-halogen exchange.

This reactive intermediate is then quenched with a chlorophosphine, such as chlorodicyclohexylphosphine (B95532) (Cy₂PCl), to form the desired C-P bond.

Palladium-Catalyzed Phosphination: Alternatively, a palladium-catalyzed approach can be employed, coupling the aryl bromide directly with dicyclohexylphosphine. beilstein-journals.org This method avoids the use of highly reactive organolithium reagents.

| Parameter | Condition | Purpose |

| Starting Material | This compound | Provides the biaryl backbone |

| Phosphine Source | Dicyclohexylphosphine or Chlorodicyclohexylphosphine | Introduces the phosphine group |

| Catalyst (for coupling) | Palladium complex (e.g., Pd(OAc)₂) with a ligand | Facilitates the C-P bond formation |

| Base (for coupling) | Strong, non-nucleophilic base (e.g., NaOtBu) | Activates the phosphine |

| Reagent (for lithiation) | Organolithium (e.g., t-BuLi) | Generates the aryllithium species |

| Solvent | Aprotic, anhydrous (e.g., THF, Toluene) | Provides the reaction medium |

| Temperature | Low to ambient (-78 °C to RT) | Controls reactivity and selectivity |

The resulting ligand, RuPhos, is an air-stable, white solid that is highly soluble in most organic solvents. researchgate.net Its steric bulk and electron-donating properties make it a superior ligand for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations. researchgate.netnih.gov

The synthesis of dialkylbiaryl phosphine ligands has been the subject of extensive research to improve efficiency, reduce costs, and broaden their applicability. nih.gov Optimization strategies focus on several key aspects of the synthesis from biaryl precursors like this compound.

Key areas of optimization include:

Catalyst System: The development of more active and stable palladium precatalysts allows for lower catalyst loadings and milder reaction conditions, often enabling reactions to proceed at room temperature. nih.gov

Reaction Conditions: Fine-tuning the choice of base, solvent, and temperature can significantly impact reaction rates and yields. For instance, the use of specific bases can influence the equilibrium between the catalytically active monoligated Pd(0) species and the less active bis-ligated species. nih.gov

Alternative Methodologies: Researchers have explored novel synthetic routes that bypass traditional cross-coupling. One such advanced method is the P=O directed C-H functionalization, which allows for the construction of the phosphine ligand backbone through a different bond disconnection, potentially offering greater efficiency and access to diverse structures. nih.gov

These optimizations aim to make the synthesis of valuable ligands like RuPhos more practical and economical for both academic research and industrial applications.

Formation of Carbon-Phosphorus Bonds

Exploration of Alternative Derivatization Pathways for this compound

Beyond its primary role as a RuPhos precursor, the bromine atom in this compound allows for a wide range of other chemical transformations. The versatility of the aryl bromide functional group opens up numerous possibilities for creating a library of substituted biaryl compounds.

Potential derivatization pathways include:

Suzuki-Miyaura Coupling: Reaction with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst would replace the bromine atom with a new carbon-substituent, leading to more complex poly-aryl systems. nih.gov

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines, anilines, or amides would result in the formation of a C-N bond, yielding novel biaryl amine derivatives. nih.gov

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes would install an alkynyl group, providing access to conjugated enyne systems or precursors for heterocyclic synthesis.

Stille Coupling: Coupling with organostannanes offers another route to C-C bond formation, tolerant of a wide variety of functional groups.

Carbonylation Reactions: Palladium-catalyzed insertion of carbon monoxide can be used to synthesize the corresponding biaryl carboxylic acid, ester, or amide derivatives.

Cyanation: The conversion of the aryl bromide to a nitrile group can be achieved using various cyanide sources, providing a building block for further chemical elaboration.

These alternative pathways underscore the value of this compound as a versatile building block in synthetic organic chemistry, enabling the creation of diverse and complex molecular architectures.

Stereochemical Considerations and Mechanistic Reactivity of 2 Bromo 2 ,6 Diisopropoxy 1,1 Biphenyl Derivatives

Investigation of Atropisomerism in Substituted Biphenyl (B1667301) Systems

Atropisomerism in biphenyls is a direct consequence of the steric hindrance imposed by bulky substituents at the ortho positions (2, 2', 6, and 6'). pharmaguideline.comslideshare.net These substituents prevent the free rotation around the central carbon-carbon single bond that connects the two phenyl rings, leading to the existence of stable, isolable rotational isomers. wikipedia.org For a biphenyl to exhibit atropisomerism, at least three of the four ortho positions must be substituted with sufficiently large groups. youtube.com The stability of these atropisomers is determined by the energy barrier to rotation; a higher barrier corresponds to more stable and potentially separable isomers. wikipedia.org

Conformational Analysis and Hindered Rotation in 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl

In the case of this compound, the presence of three ortho substituents—one bromo group and two isopropoxy groups—is the key to its potential atropisomerism. The bulky nature of these groups forces the two phenyl rings into a non-planar conformation to minimize steric repulsion.

The isopropoxy groups, with their branched alkyl chains, and the bromo atom, with its significant van der Waals radius, create a substantial steric barrier to rotation around the biphenyl linkage. This restricted rotation means that the molecule is likely to exist as a pair of enantiomeric atropisomers.

Table 1: Comparison of Steric Parameters for Relevant Substituents

| Substituent | van der Waals Radius (Å) | A-Value (kcal/mol) |

| Hydrogen (H) | 1.20 | 0.00 |

| Bromine (Br) | 1.85 | 0.38 |

| Isopropyl (-CH(CH₃)₂) | 2.00 | 2.15 |

| Methoxy (B1213986) (-OCH₃) | - | 0.60 |

Note: A-values represent the preference of a substituent for the equatorial position in a cyclohexane (B81311) ring and are a measure of steric bulk. Data is generalized from various sources.

The larger A-value and van der Waals radius of the isopropyl group compared to bromine suggest that the diisopropoxy substituents contribute significantly to the rotational barrier.

Impact of Substituent Sterics on Atropisomeric Stability

The stability of the atropisomers of this compound is directly proportional to the magnitude of the rotational energy barrier. The larger the steric hindrance from the ortho substituents, the higher the energy required for the phenyl rings to pass through a planar or near-planar transition state, and thus the more stable the individual atropisomers.

The combined steric bulk of a bromo group and two isopropoxy groups is substantial. The isopropoxy groups, in particular, are known to exert significant steric hindrance due to their size and conformational flexibility. This leads to a high rotational barrier, suggesting that the atropisomers of this compound would be stable at room temperature and potentially separable.

Electronic Effects of Diisopropoxy and Bromo Substituents on Reactivity

Beyond sterics, the electronic nature of the substituents plays a crucial role in the reactivity of the biphenyl system. Both the bromo and isopropoxy groups are ortho, para-directing in electrophilic aromatic substitution reactions, but they exhibit different electronic effects.

The isopropoxy group is an activating group due to the electron-donating resonance effect of the oxygen lone pairs, which outweighs its inductive electron-withdrawing effect. This increases the electron density of the phenyl ring it is attached to, making it more susceptible to electrophilic attack.

Conversely, the bromo group is a deactivating group. While it is also ortho, para-directing due to resonance, its strong inductive electron-withdrawing effect deactivates the ring towards electrophilic substitution compared to an unsubstituted benzene (B151609) ring.

Table 2: Electronic Properties of Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity |

| -Br | Electron-withdrawing | Electron-donating (weak) | Deactivating |

| -O-iPr | Electron-withdrawing | Electron-donating (strong) | Activating |

This differential substitution pattern creates a significant electronic imbalance between the two phenyl rings of this compound. The ring bearing the two isopropoxy groups is electron-rich and therefore more activated towards electrophilic substitution, while the ring with the bromo substituent is electron-deficient and less reactive. This electronic disparity would likely direct any electrophilic aromatic substitution reactions to specific positions on the more activated ring.

Applications of Phosphine Ligands Derived from 2 Bromo 2 ,6 Diisopropoxy 1,1 Biphenyl in Catalysis

Palladium-Catalyzed Cross-Coupling Transformations

Phosphine (B1218219) ligands derived from 2-bromo-2',6'-diisopropoxy-1,1'-biphenyl, particularly RuPhos, have been extensively employed in palladium-catalyzed cross-coupling reactions, which are fundamental processes for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. krackeler.com These reactions are indispensable in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. nih.gov

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines through the palladium-catalyzed coupling of aryl halides with amines. The use of bulky, electron-rich phosphine ligands is critical for the efficiency of this reaction. Ligands derived from this compound, such as RuPhos, have proven to be highly effective in this context. researchgate.netacs.orgacs.org

Theoretical studies using density functional theory (DFT) have provided insights into the catalytic cycle of the Buchwald-Hartwig amination when using RuPhos as a ligand. researchgate.netacs.org These studies have analyzed the energetics of the key steps, including oxidative addition, deprotonation, and reductive elimination. researchgate.netacs.org For the Pd-RuPhos catalytic system, the reductive elimination step is often the rate-limiting step of the reaction. researchgate.netacs.org The steric and electronic properties of RuPhos, influenced by the diisopropoxy groups, play a crucial role in modulating the energy barriers of the catalytic cycle. researchgate.netacs.org

A notable application of palladium catalysts bearing phosphine ligands is in catalyst-transfer macrocyclization (CTM) for the synthesis of azaparacyclophanes (APCs). nih.govorganic-chemistry.orgnih.gov This one-step methodology leverages the Pd-catalyzed Buchwald-Hartwig C-N bond formation to produce structurally precise macrocycles in high yields. nih.govorganic-chemistry.orgnih.gov The process operates under mild conditions (40 °C) with short reaction times (around 2 hours) and provides excellent isolated yields of over 75% for macrocycles. nih.govorganic-chemistry.orgnih.gov This method is versatile, allowing for the synthesis of aza[1n]paracyclophanes with varying ring sizes and functionalities. nih.govorganic-chemistry.orgnih.gov The CTM process is believed to proceed through a "living" mechanism, which enables the sequential synthesis of different macrocycles by introducing new monomers. nih.govorganic-chemistry.orgnih.gov

| Catalyst System Component | Role | Reference |

| Buchwald Palladacycles | In situ source of active Pd(0) species | nih.govorganic-chemistry.org |

| Dialkylbiarylphosphine ligands (e.g., XPhos) | Facilitates catalyst-transfer process | nih.govorganic-chemistry.org |

The Buchwald-Hartwig amination is a valuable tool for the synthesis of a wide array of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry and materials science. acs.orgrsc.orgnih.gov Phosphine ligands derived from this compound, such as RuPhos, have demonstrated efficacy in the coupling of aryl halides with various heterocyclic amines. acs.orgnih.gov

In one study, RuPhos was among the ligands screened for the Buchwald-Hartwig amination of bromobenzene (B47551) with several heterocyclic amines, including carbazole, diphenylamine, and phenoxazine. acs.orgnih.gov The results indicated that for the coupling with diphenylamine, RuPhos provided a high conversion rate of 96%. acs.orgnih.gov This highlights the utility of RuPhos in synthesizing complex, star-shaped organic semiconductors based on a benzodifuran core. acs.orgnih.gov

Another study focused on the synthesis of antiplasmodial compounds through the Buchwald-Hartwig coupling of a 6-bromo-2-(tert-butylamino)thieno[3,2-d]pyrimidin-4(3H)-one with various amines. rsc.org While optimizing the reaction conditions, RuPhos was investigated as a ligand, although in this specific case, dehalogenation of the starting material was a competing reaction. rsc.org

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds. claremont.edubeilstein-journals.orgnih.gov The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an aryl or vinyl halide or triflate. beilstein-journals.orgnih.gov The choice of phosphine ligand is crucial for the success of the reaction, especially when dealing with challenging substrates. beilstein-journals.orgnih.gov RuPhos, derived from this compound, has emerged as a highly effective ligand for a broad range of Suzuki-Miyaura couplings. claremont.edubeilstein-journals.orgnih.gov

RuPhos-based palladium catalysts have shown excellent performance in the Suzuki-Miyaura cross-coupling of a diverse range of aryl and heteroaryl boronic acids and their derivatives, including potassium trifluoroborates. nih.govorganic-chemistry.orgnih.gov

One study detailed the synthesis of N-methyl heteroaryl-substituted aromatic and heteroaromatic compounds via the cross-coupling of potassium trifluoro(N-methylheteroaryl)borates with various aryl and heteroaryl halides. nih.gov The optimal conditions for this transformation were found to be 5 mol % Pd(OAc)2 with 10 mol % RuPhos, using Cs2CO3 as the base in a cyclopentyl methyl ether (CPME)/water solvent system at 100 °C. nih.gov This methodology successfully coupled potassium trifluoro(N-methylindolo)borate with a range of electron-rich, electron-neutral, and electron-poor aryl chlorides in moderate to excellent yields. nih.gov

The utility of RuPhos extends to the coupling of other organotrifluoroborates. For instance, potassium vinyltrifluoroborate has been effectively coupled with aryl and heteroaryl electrophiles using a PdCl2/RuPhos catalytic system. nih.gov RuPhos was identified as a highly desirable ligand for this reaction, providing the desired styrene (B11656) products in good yields, even with sterically hindered substrates like mesityl bromide. nih.gov Similarly, ketone-, ester-, and amide-containing potassium trifluoroboratohomoenolates have been successfully coupled with a variety of electrophiles, including aryl chlorides, using a Pd(OAc)2/RuPhos catalyst system. organic-chemistry.org

Table of Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-methylindolo)borate with Aryl Chlorides using RuPhos

| Aryl Chloride | Yield (%) | Reference |

| 4-Chloroanisole | 85 | nih.gov |

| 4-Chlorotoluene | 78 | nih.gov |

| Chlorobenzene | 75 | nih.gov |

| 4-Chlorobenzonitrile | 65 | nih.gov |

| 2-Chloropyridine | 55 | nih.gov |

Reaction conditions: 5 mol % Pd(OAc)2, 10 mol % RuPhos, 3 equiv. Cs2CO3, 4:1 CPME/H2O, 100 °C, 24 h.

The synthesis of polyfluorinated biaryl compounds presents a significant challenge in organic synthesis due to the electron-poor nature of the coupling partners. researchgate.netacs.org The Suzuki-Miyaura reaction has been explored for this purpose, with the choice of phosphine ligand being a critical parameter for success. researchgate.netacs.org

Research into the synthesis of a wide range of highly fluorinated biphenyls has involved the screening of various phosphine ligands. researchgate.net While these studies often explore a broad range of ligands to find the optimal conditions for these challenging couplings, the use of bulky and electron-rich biaryl phosphine ligands, a class to which RuPhos belongs, is a common strategy to promote the desired reactivity. researchgate.net The development of robust catalytic systems is crucial to extend the scope of the Suzuki-Miyaura reaction to the synthesis of these electron-deficient products, making them more accessible for applications in materials science and other fields. researchgate.netacs.org

Sonogashira Coupling Reactions

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a fundamental method for constructing C(sp)-C(sp²) bonds. nih.gov The efficiency of this reaction is highly dependent on the catalyst system, which traditionally includes a copper(I) co-catalyst. nih.gov The choice of phosphine ligand is critical, as it influences the rate of key steps in the catalytic cycle, such as oxidative addition. mdpi.com

Bulky and electron-rich monodentate phosphine ligands, a class to which RuPhos belongs, are known to improve the efficiency of Sonogashira couplings. mdpi.com These ligands promote the formation of the active catalytic species and stabilize the palladium center. While specific literature detailing extensive substrate scope for RuPhos in Sonogashira couplings is not as prevalent as for other cross-coupling reactions, its suitability for this transformation is recognized. sigmaaldrich.com Studies on related bulky biaryl phosphine ligands, such as XPhos, in the synthesis of complex molecules like glycoporphyrins, have shown that these catalyst systems can be highly effective, suggesting the utility of RuPhos for similar transformations. acs.org The use of such advanced ligands can be crucial for coupling challenging substrates or for achieving high yields in complex molecular settings. acs.org

Negishi Coupling Reactions

The Negishi coupling joins organozinc reagents with organic halides and is valued for its functional group tolerance and the ability to form C(sp³)-C(sp²) bonds. sigmaaldrich.comnih.gov Ligands derived from this compound, particularly RuPhos, have proven to be exceptionally effective in this reaction. In 2004, a highly active catalyst system based on RuPhos was reported to enable the efficient synthesis of sterically hindered tri- and tetra-ortho-substituted biaryls at moderate temperatures and with low catalyst loadings. nih.gov The robustness of the RuPhos ligand system makes it a catalyst of choice for coupling complex and sterically demanding partners. nih.govlookchem.com

Furthermore, the RuPhos ligand has been instrumental in developing highly diastereoselective Negishi couplings. In reactions involving functionalized cyclohexylzinc reagents, the use of RuPhos as the ligand led to excellent yields and high diastereoselectivities for the trans-isomer. nih.gov This selectivity is attributed to a catalytic intermediate where the palladium complex occupies a sterically favored equatorial position on the cyclohexane (B81311) ring. nih.gov While RuPhos and other biaryl phosphines like SPhos and XPhos are excellent for many Negishi couplings, they have shown moderate results in the specific case of coupling secondary alkylzinc halides with certain aryl bromides, where β-hydride elimination is a competing pathway. nih.gov

Table 1: Selected Examples of RuPhos-Mediated Negishi Coupling Reactions

| Entry | Aryl Halide | Organozinc Reagent | Product | Yield (%) | Diastereomeric Ratio (trans/cis) | Ref |

| 1 | Methyl 4-iodobenzoate | 2-(benzyloxy)cyclohexylzinc iodide | Methyl 4-(2-(benzyloxy)cyclohexyl)benzoate | 80 | >98:2 | nih.gov |

| 2 | 4-Iodoanisole | 2-(benzyloxy)cyclohexylzinc iodide | 1-(2-(Benzyloxy)cyclohexyl)-4-methoxybenzene | 78 | >98:2 | nih.gov |

| 3 | 1-Iodo-4-(trifluoromethyl)benzene | 2-(benzyloxy)cyclohexylzinc iodide | 1-(2-(Benzyloxy)cyclohexyl)-4-(trifluoromethyl)benzene | 77 | >98:2 | nih.gov |

| 4 | 2-Iodothiophene | 2-(benzyloxy)cyclohexylzinc iodide | 2-(2-(Benzyloxy)cyclohexyl)thiophene | 75 | >98:2 | nih.gov |

Palladium-Catalyzed Carboetherification Reactions of Alkenes

Palladium-catalyzed carboetherification reactions are powerful methods for constructing oxygen-containing heterocycles like tetrahydrofurans and chromans through the simultaneous formation of a C-C and a C-O bond. The reaction mechanism involves the insertion of an alkene into a palladium-alkoxide (Pd-O) bond. nih.gov The success of these reactions is highly dependent on the ligand used. For instance, in the synthesis of chromans from phenols with pendant alkenes, chelating bis-phosphine ligands were found to be less effective. nih.gov This is potentially due to two factors: the lower nucleophilicity of phenols compared to aliphatic alcohols and the chelation disfavoring the generation of a more reactive monophosphine palladium intermediate, which is believed to be crucial for the alkene insertion step. nih.gov

This suggests that monodentate phosphine ligands, such as RuPhos, could be more suitable for such transformations. nih.gov In a related palladium-catalyzed alkene difunctionalization reaction involving tethered aryl triflates and enolate nucleophiles, RuPhos was successfully employed as the ligand for a specific substrate to produce a substituted cyclopentane (B165970) derivative. researchgate.net While not a direct carboetherification, this demonstrates the utility of RuPhos in complex transformations involving alkene functionalization.

Palladium-Catalyzed Arylboration of Alkenylarenes

The palladium-catalyzed arylboration of alkenes is a potent transformation that installs both an aryl group and a versatile boron moiety across a double bond. In cooperative catalysis systems involving both palladium and copper, the choice of phosphine ligand for the palladium center is critical. In a method for the enantioselective arylboration of alkenylarenes, the RuPhos Pd G3 precatalyst was specifically chosen for its proven effectiveness in facilitating a stereoretentive transmetalation of the intermediate C(sp³)-copper complex. organic-chemistry.org This step is vital for transferring the chirality established by the copper catalyst to the final product. organic-chemistry.org

Furthermore, the palladium catalyst plays a pivotal role in controlling the regioselectivity of the arylboration of α-alkyl alkenylarenes. lookchem.comnih.govresearchgate.net By tuning the catalyst system, including the phosphine ligand, researchers can selectively achieve either 1,2-arylboration to form quaternary carbon centers or 1,1-arylboration through a β-hydride elimination/reinsertion cascade. lookchem.comresearchgate.net While other ligands were explored to optimize these divergent pathways, the use of bulky biaryl phosphines like RuPhos is central to the development of such selective transformations. researchgate.netorganic-chemistry.org

Table 2: Ligand Influence in Catalyst-Controlled Arylboration

| Reaction Type | Alkene Substrate | Key Catalyst Component(s) | Major Product Type | Observation | Ref |

| Enantioselective Arylboration | trans-β-methyl styrene | Chiral NHC-Cu / RuPhos Pd G3 | 1,1-Diarylalkane boronate | RuPhos facilitates stereoretentive transmetalation. | organic-chemistry.org |

| Regiodivergent Arylboration | α-methyl styrene | APhosPdG3 | 1,2-Arylboration | Ligand choice suppresses 1,1-arylboration pathway. | researchgate.net |

| Regiodivergent Arylboration | α-methyl styrene | PdPCy₃G3 | 1,1-Arylboration | Different ligand promotes β-hydride elimination/reinsertion. | lookchem.comresearchgate.net |

Mechanistic Investigations of RuPhos-Mediated Catalysis

The remarkable efficacy of RuPhos in a variety of cross-coupling reactions stems from its unique structural features, which directly influence the elementary steps of the catalytic cycle.

Role of Ligand Structure in Catalytic Cycle Steps

RuPhos is a monodentate biaryl phosphine ligand characterized by bulky dicyclohexylphosphino and 2',6'-diisopropoxy groups. lookchem.com This structure promotes the formation of highly reactive, monoligated L-Pd(0) complexes, which are often the active species in catalysis. nih.gov

Mechanistic and computational studies, particularly on the analogous Buchwald-Hartwig amination, have provided significant insight. mit.eduvirginia.edu For catalysts based on RuPhos, the rate-limiting step of the catalytic cycle is often the C-N (or C-C) bond-forming reductive elimination, whereas for other ligands like BrettPhos, oxidative addition is the slower step. mit.eduvirginia.edu This difference is attributed to the distinct steric and electronic profiles of the ligands. lookchem.com Kinetic studies on RuPhos-based palladium amido complexes, which are the catalyst resting state for many substrates, show that reductive elimination is faster for electron-deficient aryl halides and electron-rich amines. The electron-donating isopropoxy groups on the "lower" aryl ring of RuPhos play a key role in the stability of the palladium amido complex, thereby modulating the rate of reductive elimination.

Control of Regioselectivity and Stereoselectivity in Catalytic Processes

The steric and electronic properties of the RuPhos ligand are instrumental in directing the selectivity of catalytic reactions. lookchem.com Catalyst control can supersede inherent substrate biases to favor the formation of a specific regio- or stereoisomer.

Stereoselectivity: A clear example is the diastereoconvergent Negishi coupling of cyclohexylzinc reagents, where the bulky RuPhos ligand directs the palladium center to adopt an equatorial position on the cyclohexyl intermediate, leading to the preferential formation of the trans product with high diastereoselectivity (>98:2). nih.gov In the arylboration of alkenylarenes, RuPhos was specifically selected for its ability to facilitate stereoretentive transmetalation from a copper intermediate, thereby preserving the enantiopurity established earlier in the cycle. organic-chemistry.org

Regioselectivity: The ability to switch between different reaction pathways by simply changing the ligand is a powerful concept in catalysis. In the arylboration of α-alkyl alkenylarenes, changing the palladium ligand allows for a switch between 1,2- and 1,1-addition products. lookchem.comresearchgate.net While a ligand like PCy₃ promotes a β-hydride elimination/reinsertion cascade to give the 1,1-product, bulky biaryl phosphines like RuPhos are key components in systems that favor the 1,2-addition pathway. lookchem.comresearchgate.netorganic-chemistry.org This control arises because the ligand structure influences the relative energies of the different transition states, dictating which mechanistic pathway is favored.

Comparative Analysis of RuPhos with Other Biaryl Phosphine Ligands

The efficacy of a catalyst system often hinges on the choice of ligand. RuPhos, derived from this compound, is a prominent member of the Buchwald family of biaryl phosphine ligands, which are known for their electron-rich nature and steric bulk that facilitate challenging cross-coupling reactions. A comparative analysis of RuPhos with other widely used biaryl phosphine ligands such as SPhos, XPhos, and BrettPhos reveals distinct advantages and substrate-specific efficiencies.

Key Structural Differences:

RuPhos: Features two isopropoxy groups on the top ring and a dicyclohexylphosphino group. The isopropoxy groups are less electron-donating than the methoxy (B1213986) groups in SPhos but provide significant steric bulk.

SPhos: Possesses two methoxy groups on the top ring, making it highly electron-rich, which can be beneficial for the oxidative addition of less reactive aryl chlorides.

XPhos: Characterized by three isopropyl groups on the top ring and a dicyclohexylphosphino group, providing substantial steric hindrance that can promote reductive elimination.

BrettPhos: Contains a methoxy group and two isobutyl groups on the bottom ring, creating a unique steric and electronic environment.

The choice of ligand is often critical for optimizing reaction yields and turnover numbers. For instance, in the Suzuki-Miyaura coupling of sterically hindered substrates, the bulky nature of RuPhos and XPhos can be particularly advantageous. chemicalbook.com Conversely, the high electron-donating ability of SPhos may be preferred for reactions involving electron-poor aryl halides.

In Buchwald-Hartwig amination reactions, the performance of these ligands can be highly dependent on the nature of the amine. For example, studies have shown that for the amination of certain aryl halides, RuPhos is particularly effective for coupling with secondary amines, while BrettPhos may show superior performance with primary amines. chemrxiv.orgnih.gov This substrate-dependent performance underscores the importance of ligand screening in catalyst development.

The following interactive data table provides a comparative overview of the performance of RuPhos and other biaryl phosphine ligands in selected catalytic reactions based on reported research findings.

| Reaction Type | Substrates | Ligand | Catalyst System | Yield (%) | Reference |

| Suzuki-Miyaura Coupling | 3-Bromo-2-aminopyridine + Phenylboronic acid | RuPhos | Pd₂(dba)₃ / Ligand | 71 | nih.gov |

| Suzuki-Miyaura Coupling | 3-Bromo-2-aminopyridine + Phenylboronic acid | SPhos | Pd₂(dba)₃ / Ligand | 76 | nih.gov |

| Suzuki-Miyaura Coupling | 3-Bromo-2-aminopyridine + Phenylboronic acid | XPhos | Pd₂(dba)₃ / Ligand | - | - |

| Suzuki-Miyaura Coupling | 3-Bromo-2-aminopyridine + Phenylboronic acid | BrettPhos | Pd₂(dba)₃ / Ligand | - | - |

| Buchwald-Hartwig Amination | p-Methoxybromobenzene + Aniline | RuPhos | Pd-RuPhos | - | acs.org |

| Buchwald-Hartwig Amination | p-Methoxybromobenzene + Aniline | BrettPhos | Pd-BrettPhos | High (in 10 min) | acs.org |

| Buchwald-Hartwig Amination | p-Methoxybromobenzene + Morpholine | RuPhos | Pd-RuPhos | High (in 3 min) | acs.org |

| Buchwald-Hartwig Amination | p-Methoxybromobenzene + Morpholine | BrettPhos | Pd-BrettPhos | - | acs.org |

This comparative analysis highlights that while all these ligands are highly effective, the optimal choice is contingent on the specific transformation, including the steric and electronic properties of the substrates. The development of ligands like RuPhos from precursors such as this compound continues to push the boundaries of catalytic efficiency in modern organic synthesis.

Theoretical and Computational Studies of 2 Bromo 2 ,6 Diisopropoxy 1,1 Biphenyl and Its Derived Ligands

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the electronic properties of ligands derived from 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl and how these properties influence catalytic activity. These studies focus on the phosphorus atom, which binds to the metal center (e.g., palladium), and the surrounding biaryl scaffold.

The electronic structure of these ligands is characterized by a delicate balance between steric bulk and electron-donating ability. The two isopropoxy groups on one phenyl ring and the phosphine (B1218219) group on the other create a sterically hindered environment. Computationally, this is quantified by parameters like the ligand cone angle and percent buried volume (%Vbur). For Buchwald-type ligands, the steric pressure from the upper biaryl ring (the "B-ring") is crucial for promoting the formation of highly reactive monoligated L1Pd(0) species, which are often the true catalytic species in cross-coupling reactions. chemrxiv.org

The electronic effect of the ligand is primarily determined by the nature of the substituents on the biaryl backbone. The diisopropoxy groups are electron-donating, which increases the electron density on the phosphorus atom. This enhanced electron-donating ability strengthens the σ-bond between the phosphorus and the palladium center. A more electron-rich palladium center is generally more effective at the oxidative addition step of the catalytic cycle. DFT calculations on related Buchwald ligands have shown that the electron-donating properties of the "lower" aryl group are key to the stability of intermediate complexes. acs.org

Comparative DFT studies on ligands like RuPhos (derived from this compound) and BrettPhos reveal important differences in their electronic structures. It has been shown that the Pd-BrettPhos complex is a more electron-rich system compared to Pd-RuPhos. nih.gov This distinction in electronic properties can lead to different rate-limiting steps in the catalytic cycle and explains their varied efficacy with different substrates. nih.govacs.org

Table 1: Calculated Electronic Properties of Related Buchwald Ligand-Palladium Complexes

| Property | Pd-RuPhos Complex | Pd-BrettPhos Complex | Significance |

|---|---|---|---|

| Relative Electron Density | Less Electron-Rich | More Electron-Rich | Influences the energetics of oxidative addition and reductive elimination steps. nih.gov |

| Rate-Limiting Step (Amination) | Reductive Elimination | Oxidative Addition | Determined by the balance of steric and electronic factors of the ligand. nih.govacs.org |

Computational Modeling of Reaction Mechanisms in Catalysis

Computational modeling has provided profound insights into the step-by-step mechanisms of catalytic reactions, such as the Buchwald-Hartwig amination, which heavily rely on ligands derived from this compound. DFT calculations allow researchers to map the potential energy surface of the entire catalytic cycle, identifying intermediates, transition states, and the rate-determining step.

For a typical palladium-catalyzed C-N cross-coupling reaction, the cycle involves three main stages: oxidative addition, transmetalation (or deprotonation in the case of amination), and reductive elimination. nih.gov DFT studies on the RuPhos-palladium system have elucidated the energy barriers associated with each of these steps.

In the context of the Buchwald-Hartwig amination, a detailed DFT study comparing Pd-RuPhos and Pd-BrettPhos catalysts found that they operate through different rate-limiting steps. For the Pd-RuPhos system, the reductive elimination step was identified as rate-limiting. nih.gov This is attributed to the specific steric and electronic environment created by the RuPhos ligand. In contrast, for the more electron-rich Pd-BrettPhos, the initial oxidative addition step has the highest energy barrier. nih.govacs.org These computational findings explain the experimental observation that RuPhos is highly active for coupling secondary amines, while BrettPhos excels with primary amines. nih.gov

These models also highlight the importance of monoligated palladium(0) species (L1Pd(0)) as the active catalyst. nih.gov DFT calculations support the hypothesis that ligand dissociation from an L2Pd(0) precursor to an L1Pd(0) species occurs before the oxidative addition of the aryl halide. rsc.org The bulky nature of ligands like RuPhos facilitates this dissociation and stabilizes the highly reactive 12-electron L1Pd(0) intermediate. nih.gov

Table 2: Computationally Modeled Energy Barriers (ΔG‡) in a Model Buchwald-Hartwig Amination Cycle

| Catalytic Step | Catalyst System | Calculated Barrier (kcal/mol) | Implication |

|---|---|---|---|

| Oxidative Addition | Pd-RuPhos | Lower than Reductive Elimination | This step is relatively facile for the RuPhos system. nih.gov |

| Reductive Elimination | Pd-RuPhos | Highest Barrier (Rate-Limiting) | The specific geometry imposed by RuPhos makes this the turnover-limiting step. nih.govacs.org |

| Oxidative Addition | Pd-BrettPhos | Highest Barrier (Rate-Limiting) | The higher electron density on this ligand system raises the barrier for oxidative addition. nih.govacs.org |

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure and flexibility of ligands derived from this compound are critical to their function. Conformational analysis examines the rotation around single bonds, particularly the C-C bond linking the two phenyl rings (the biaryl axis). acs.org The resulting torsional or dihedral angle dictates the spatial arrangement of the substituents and, consequently, the ligand's steric profile.

For biphenyl (B1667301) systems, the planar conformation (0° or 180° dihedral angle) is often destabilized by steric clashes between the ortho-substituents. In the case of this compound and its derivatives, the bulky isopropoxy groups and the phosphine group force the phenyl rings to adopt a twisted conformation. Computational methods are used to map the potential energy surface as a function of this dihedral angle, identifying energy minima (stable conformers) and rotational barriers (transition states).

The energy landscape of a simple biphenyl shows energy minima at dihedral angles of approximately +/- 45° and +/- 135°. nih.gov For the more complex and sterically crowded Buchwald ligands, these angles will be different. The presence of the bulky ortho-substituents, like the isopropoxy groups, significantly increases the energy barrier to rotation, making the ligand more rigid. This pre-organization of the ligand into a specific conformation can be advantageous for catalysis, as it reduces the entropic penalty upon binding to the metal center.

The conformation of the ligand directly influences the geometry of the catalytic complex and the accessibility of the metal center for the substrates. The "pocket" created by the biaryl scaffold is a key feature, and its size and shape, determined by the torsional angle and the nature of the substituents, play a crucial role in the selectivity of the catalyst.

Table 3: General Conformational Parameters for Substituted Biphenyls

| Parameter | Description | Typical Value/Observation | Significance for Derived Ligands |

|---|---|---|---|

| Equilibrium Torsion Angle | The dihedral angle between the phenyl rings in the lowest energy conformer. | ~45° for unsubstituted biphenyl; larger for ortho-substituted systems. nih.govnwpu.edu.cn | Defines the fundamental shape and steric pocket of the ligand. |

| Rotational Energy Barrier | The energy required to rotate from one stable conformer to another, typically through a planar or perpendicular transition state. | Increases significantly with the size of ortho-substituents. nwpu.edu.cn | A higher barrier leads to a more rigid ligand, which can enhance catalytic efficiency. |

Emerging Research Areas and Future Perspectives for 2 Bromo 2 ,6 Diisopropoxy 1,1 Biphenyl Scaffolds

Applications in Advanced Materials Science and Engineering

While direct applications of 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl in final material products are not extensively documented, its true value lies in its role as a sophisticated precursor for high-performance materials. The diisopropoxy-substituted biphenyl (B1667301) core is a key component in several advanced phosphine (B1218219) ligands, such as RuPhos. researchgate.net These ligands are instrumental in palladium-catalyzed cross-coupling reactions, which are workhorse methods for synthesizing complex polymers and conjugated materials. chemicalbook.com The steric bulk provided by the isopropoxy groups on the biphenyl backbone of these ligands creates a specific coordination environment around the metal catalyst, enabling challenging coupling reactions that are crucial for building the complex architectures of advanced materials.

The synthesis of sterically hindered polychlorinated biphenyl (PCB) derivatives, for instance, has been accomplished with superior yields using catalyst systems incorporating ligands with a similar 2',6'-disubstituted-1,1'-biphenyl framework. nih.govnih.gov This demonstrates the potential of the this compound scaffold to facilitate the construction of molecules with significant steric crowding, a property that can be harnessed to control the physical and electronic properties of polymers and other organic materials. Future research may focus on incorporating this specific biphenyl unit directly into polymer backbones or as pendant groups to create materials with tailored thermal stability, solubility, and morphological properties.

Interactive Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 870703-70-1 | scbt.com |

| Molecular Formula | C₁₈H₂₁BrO₂ | scbt.com |

| Molecular Weight | 349.26 g/mol | scbt.com |

| Appearance | Yellow to red liquid | |

| Boiling Point | 140 °C at 0.2 mmHg | |

| Density | 1.231 g/mL at 25 °C | |

| Refractive Index | n20/D 1.562 |

Exploration in Supramolecular Chemistry

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. youtube.com The design of molecules that can spontaneously self-assemble into well-defined, functional superstructures is a central goal of this field. youtube.com The this compound scaffold is a compelling candidate for exploration in this area.

The defining feature of this molecule is the significant steric hindrance imposed by the two isopropoxy groups flanking the biphenyl linkage. This steric bulk dictates the molecule's three-dimensional shape and restricts its conformational freedom. nih.gov In the context of self-assembly, these steric constraints can be exploited to direct the formation of specific, ordered architectures. By preventing overly dense packing, the bulky groups can lead to the formation of porous materials or discrete molecular assemblies with well-defined cavities, making them potential candidates for host-guest chemistry. The defined geometry and chirality (due to atropisomerism) of this biphenyl can be used to impart structural and functional specificity to the resulting supramolecular constructs.

Integration into Aggregation-Induced Emission (AIE) Systems

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules (luminogens) are induced to emit light intensely upon aggregation in the solid state or in poor solvents. rsc.org A primary mechanism for AIE is the restriction of intramolecular rotation (RIR), which blocks non-radiative decay pathways and opens up the radiative channel, leading to strong fluorescence. nih.gov

Molecules with rotating components, such as the phenyl rings in biphenyl or tetraphenylethene (TPE), are classic examples of AIE-active systems. nih.govrsc.org The this compound scaffold possesses inherent restricted rotation around the C-C single bond connecting the two phenyl rings, a characteristic that is significantly amplified by the bulky ortho-isopropoxy substituents. While the parent compound itself is not a luminogen, it serves as an ideal platform for the synthesis of new AIE-active materials.

By chemically modifying the scaffold—for example, by replacing the bromine atom with a known fluorophore via cross-coupling reactions—it is possible to create novel AIEgens. The steric hindrance from the diisopropoxy groups would rigidly lock the structure, enhancing the RIR effect and potentially leading to materials with very high fluorescence quantum yields in the aggregated state. rsc.org Such materials have broad applications as chemical sensors, biological probes, and in organic light-emitting diodes (OLEDs). rsc.orgnih.gov

Development of Novel Synthetic Methodologies Utilizing Biphenyl Building Blocks

The most immediate and well-established utility of this compound is as a versatile building block in organic synthesis. enamine.net The presence of a bromo-substituent makes it an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, and Buchwald-Hartwig reactions. researchgate.netnih.gov These reactions are fundamental for the construction of C-C and C-N bonds, respectively.

The synthesis of sterically hindered biaryls is a significant challenge in organic chemistry. nih.gov Direct coupling methods often fail or give low yields due to steric clashes. Building blocks like this compound circumvent this issue by providing a pre-assembled, sterically demanding scaffold that can be further functionalized. For example, it can be coupled with various arylboronic acids or amines to produce complex tri- and tetra-aryl systems that would be otherwise difficult to access. nih.govnih.gov

Furthermore, this compound is a direct precursor to the highly effective Buchwald phosphine ligand, RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxy-1,1′-biphenyl), via reaction with dicyclohexylphosphine (B1630591). researchgate.net RuPhos is a commercially available and widely used ligand known for its high activity in coupling reactions involving sterically hindered substrates, secondary amines, and alkylamines. researchgate.netchemicalbook.com The development and use of such building blocks are crucial for advancing synthetic efficiency and enabling the discovery of new molecules for pharmaceuticals and materials science. nih.gov

Interactive Table: Synthetic Applications of the Biphenyl Scaffold

| Reaction Type | Role of Biphenyl Scaffold | Potential Products | Research Area |

| Suzuki-Miyaura Coupling | Aryl halide substrate | Complex poly-aryl systems, functionalized biaryls | Materials Science, Medicinal Chemistry nih.govnih.gov |

| Buchwald-Hartwig Amination | Aryl halide substrate | Sterically hindered aryl amines, N-heterocycles | Ligand Synthesis, Pharmaceuticals researchgate.net |

| Ligand Synthesis | Precursor to phosphine ligand | RuPhos and other bulky phosphine ligands | Catalysis, Synthetic Methodology researchgate.netchemicalbook.com |

| Sonogashira Coupling | Aryl halide substrate | Aryl-alkyne conjugated systems | Organic Electronics, Molecular Wires researchgate.net |

Q & A

Basic: What spectroscopic techniques are recommended for characterizing 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm substitution patterns on the biphenyl backbone. The bromine and diisopropoxy groups will generate distinct splitting patterns, with isopropoxy methyl protons appearing as a septet (~1.3 ppm) and aromatic protons in the 6.5–7.5 ppm range .

- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify the molecular ion peak at m/z 359.000 (calculated for ) and isotopic signatures from bromine (Br/Br) .

- X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction (SCXRD) is ideal, as demonstrated for structurally similar brominated biphenyls .

Basic: What synthetic routes are available for this compound?

Methodological Answer:

A multi-step synthesis is typical:

Bromination: Introduce bromine to a pre-functionalized biphenyl system using -bromosuccinimide (NBS) under radical or electrophilic conditions .

Diisopropoxy Installation: React with isopropyl iodide or tosylate in the presence of a base (e.g., KCO) in polar aprotic solvents (DMF, DMSO) at 80–100°C .

Purification: Column chromatography (silica gel, hexane/EtOAc) isolates the product. Purity is confirmed via HPLC (>95%) .

Advanced: How do bromine and diisopropoxy groups influence the compound’s role in cross-coupling catalysis?

Methodological Answer:

The bromine acts as a leaving group in Suzuki-Miyaura couplings, while the diisopropoxy groups on the biphenyl ligand enhance steric bulk and electron-donating capacity, stabilizing palladium catalysts (e.g., RuPhos Pd G3). This improves catalytic efficiency in aryl-aryl bond formation . Computational studies (DFT) suggest the diisopropoxy groups reduce electron density at the palladium center, accelerating oxidative addition steps .

Advanced: What computational methods are used to study this compound’s electronic properties?

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Basis sets like 6-31G(d) for lighter atoms and LANL2DZ for bromine are recommended .

- Molecular Dynamics (MD): Simulate solvation effects in common solvents (e.g., dioxane) to study stability and aggregation tendencies .

Advanced: How to address contradictions in bioaccumulation data for related biphenyl compounds?

Methodological Answer:

Diisopropyl-1,1'-biphenyl analogs show insufficient experimental bioaccumulation data (e.g., only one BCF value reported). To resolve contradictions:

- Conduct standardized OECD 305 tests for BCF/BAF.

- Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential, cross-validated with limited experimental data .

Advanced: What are the challenges in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

- Challenges: Low solubility in water and high steric hindrance from diisopropoxy groups may hinder crystal growth.

- Mitigation: Use slow evaporation in mixed solvents (e.g., ethyl acetate/hexane) at 4°C. Add seed crystals or employ vapor diffusion methods. SCXRD analysis of similar brominated biphenyls confirms monoclinic (P21/c) or orthorhombic systems .

Basic: What are the solubility and stability properties under different conditions?

Methodological Answer:

- Solubility: Highly soluble in ethyl acetate, acetone, and dichloromethane; insoluble in water.

- Stability: Store under inert atmosphere (N) at –20°C to prevent bromine displacement or oxidation. Decomposition occurs >200°C .

Advanced: How does steric hindrance from diisopropoxy groups affect reaction kinetics in catalysis?

Methodological Answer:

The diisopropoxy groups create a bulky ligand environment, slowing reductive elimination but accelerating oxidative addition in palladium-catalyzed reactions. Kinetic studies (e.g., Eyring plots) show a 10–15% increase in activation energy for sterically hindered substrates, requiring higher temperatures (110°C) in dioxane/water systems .

Basic: What safety considerations apply when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation.

- Spill Management: Absorb with vermiculite and dispose as halogenated waste. Avoid contact with strong oxidizers (risk of exothermic decomposition) .

Advanced: What are the implications of using this compound in organometallic synthesis?

Methodological Answer:

The bromine substituent enables transmetalation in organopalladium or organomercury complexes. For example:

- Pd Complexes: React with Pd(OAc) to form catalysts for C–N coupling.

- Hg Complexes: Mercury(II) chloride can displace bromine, forming stable organomercury intermediates for heterocyclic synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.